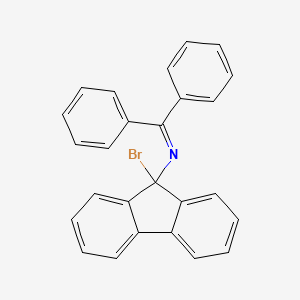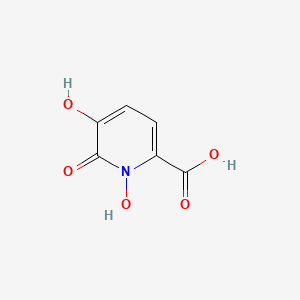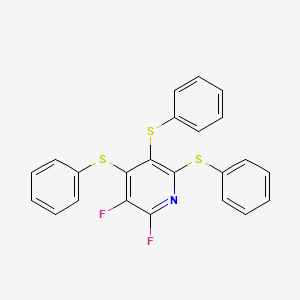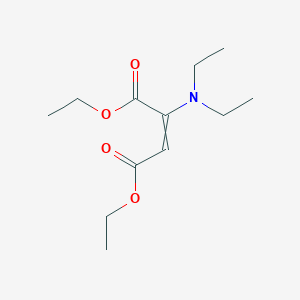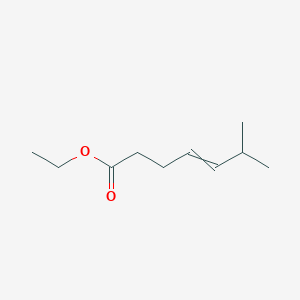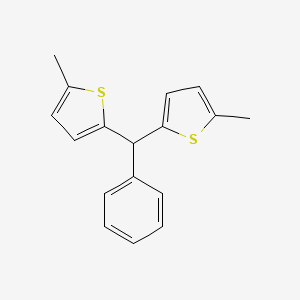
Thiophene, 2,2'-(phenylmethylene)bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a phenylmethylene bridge and methyl groups at the 5-position of the thiophene rings. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-(phenylmethylene)bis[5-methyl-, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods. One such method involves the use of elemental sulfur and alkynols under base-free conditions to generate substituted thiophenes . Another approach utilizes the interaction between elemental sulfur and sodium tert-butoxide to synthesize thiophene derivatives from 1,3-diynes .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Major Products
The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and reduced thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atom and conjugated system allow it to participate in electron transfer reactions, making it effective in various catalytic processes . Additionally, its structural features enable it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simpler structure.
Benzothiophene: Contains a fused benzene ring, offering different electronic properties.
Thieno[3,2-b]thiophene: A fused thiophene derivative with enhanced electronic properties
Uniqueness
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is unique due to its phenylmethylene bridge and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
126045-46-3 |
|---|---|
Molekularformel |
C17H16S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-methyl-5-[(5-methylthiophen-2-yl)-phenylmethyl]thiophene |
InChI |
InChI=1S/C17H16S2/c1-12-8-10-15(18-12)17(14-6-4-3-5-7-14)16-11-9-13(2)19-16/h3-11,17H,1-2H3 |
InChI-Schlüssel |
QNMVACRLWXFDIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C2=CC=CC=C2)C3=CC=C(S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


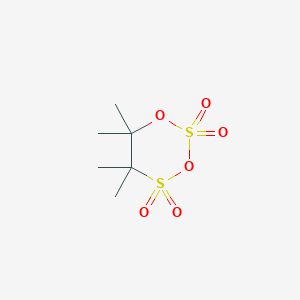
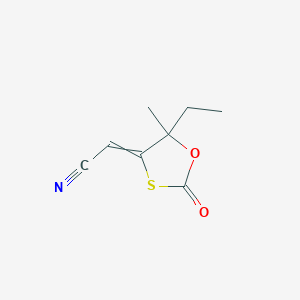
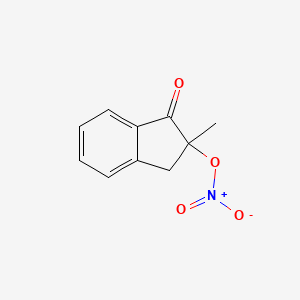
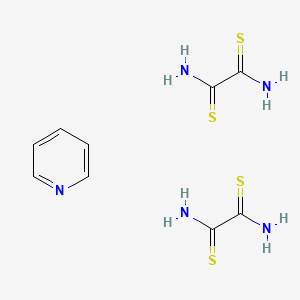
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
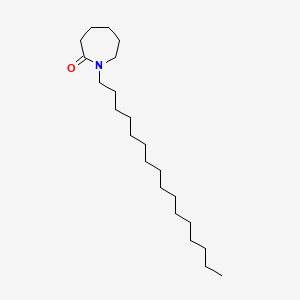
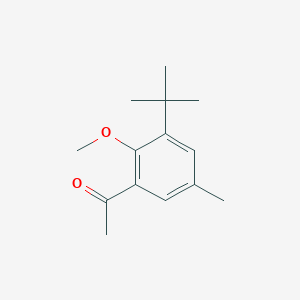

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
